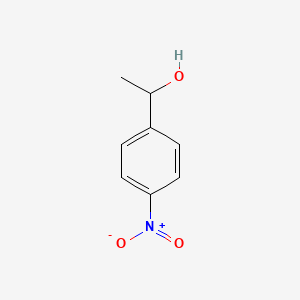

1-(4-Nitrophenyl)ethanol

Beschreibung

Significance in Contemporary Organic Synthesis Research

1-(4-Nitrophenyl)ethanol is a versatile building block in modern organic synthesis, primarily owing to its diverse reactivity. solubilityofthings.com The presence of hydroxyl and nitro functional groups allows for a wide array of chemical transformations. solubilityofthings.com

Commonly synthesized through the reduction of 4-nitroacetophenone, methods like catalytic hydrogenation or the use of reducing agents such as sodium borohydride (B1222165) are employed. Biocatalytic approaches, utilizing microbial catalysts, have also been developed to produce specific stereoisomers of the compound.

The hydroxyl group can be oxidized to a carbonyl group, while the nitro group can be reduced to an amine, opening pathways to a variety of derivatives. Furthermore, the aromatic ring can undergo nucleophilic substitution reactions. Its utility is demonstrated in its application as an intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Relevance in Advanced Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, this compound and its derivatives are of considerable interest due to their potential biological activities. cymitquimica.com The core structure serves as a scaffold for the development of new therapeutic agents.

Research has indicated potential applications in the development of anti-inflammatory and anticancer agents. For instance, derivatives of the related compound (S)-2-amino-1-(4-nitrophenyl)ethanol have shown significant cytotoxic potential against cancer cell lines. The amino and nitrophenyl groups can engage in hydrogen bonding and electrostatic interactions with biological targets like enzymes and receptors, influencing binding affinity and specificity.

Derivatives such as 2-(tert-butylamino)-1-(4-nitrophenyl)ethanol have been investigated for a range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. ontosight.ai The synthesis of these derivatives often involves reactions like glycosylation, reduction, and substitution to create new structures with potentially enhanced pharmacological properties. researchgate.net

Role as a Model Compound in Mechanistic and Biological Studies

This compound and its related structures serve as important model compounds for investigating reaction mechanisms and biological processes. The p-nitrophenyl group, in particular, is a useful chromophore and a good leaving group, facilitating the study of reaction kinetics.

For example, p-nitrophenyl esters are utilized to study enzyme kinetics, where the release of the p-nitrophenolate ion can be monitored spectrophotometrically. nih.gov This approach has been applied to enzymes like thiolases to understand their reaction mechanisms. nih.gov The compound and its derivatives are also used in studies of enzyme-catalyzed reactions and metabolic pathways.

In mechanistic studies of phosphoesterase mimics, 4-nitrophenyl phosphate (B84403) is a commonly used substrate to probe the hydrolysis mechanism. nih.gov The well-defined kinetic profile of reactions involving the p-nitrophenyl group allows for detailed investigation of reaction intermediates and transition states. nih.govniscpr.res.in

Interdisciplinary Research Applications and Emerging Trends

The applications of this compound extend beyond traditional chemistry and medicinal research into interdisciplinary fields. The unique properties of the nitro group make it a subject of interest in environmental studies, as nitroaromatic compounds can undergo transformations into potentially toxic aromatic amines. solubilityofthings.com

Emerging trends include the use of this compound derivatives in the development of new materials and sensors. For instance, its structural motif has been incorporated into larger molecules for applications in coordination chemistry and bioimaging. mdpi.com The chiral nature of the compound also lends itself to applications in asymmetric catalysis and the development of chiral materials.

Furthermore, the compound is utilized in the synthesis of polymers, such as poly(4-(1-(4-nitrophenyl)ethyloxycarbonyloxystyrene), highlighting its role in materials science. prepchem.com The ongoing exploration of its derivatives continues to open new avenues for research, from the development of novel catalysts to the design of advanced materials with specific functional properties.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| This compound | 6531-13-1 | C8H9NO3 | 167.16 | Chiral alcohol, intermediate in synthesis. chemsynthesis.comlookchem.comsigmaaldrich.com |

| (R)-1-(4-Nitrophenyl)ethanol | 58287-18-6 | C8H9NO3 | 167.16 | (R)-enantiomer, used in asymmetric synthesis. chemscene.comnih.gov |

| (S)-(-)-1-(4-Nitrophenyl)ethanol | 96156-72-8 | C8H9NO3 | 167.16 | (S)-enantiomer, optically active. cymitquimica.com |

| 2-(tert-butylamino)-1-(4-nitrophenyl)ethanol | CHEMBL3303766 | C12H18N2O3 | 238.28 | Investigated for antioxidant and anti-inflammatory effects. ontosight.ai |

| 2-Nitro-1-(4-nitrophenyl)ethanol | CHEMBL1314303 | C8H8N2O5 | 212.16 | Precursor for more complex molecules with biological targets. ontosight.ai |

| (S)-2-amino-1-(4-nitrophenyl)ethanol | 129894-63-9 | C8H10N2O3 | 182.18 | Chiral building block for bioactive molecules. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJFHXYELTYDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343805 | |

| Record name | 1-(4-Nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6531-13-1 | |

| Record name | 1-(4-Nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-nitrophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Nitrophenyl Ethanol and Its Derivatives

Established Synthetic Routes and Reaction Conditions

Established methods for the synthesis of 1-(4-nitrophenyl)ethanol are well-documented, providing reliable pathways for its production. These routes primarily involve the reduction of the carbonyl group of 4-nitroacetophenone, with careful consideration of the potential for simultaneous reduction of the nitro group.

Reduction of 4-Nitroacetophenone

The reduction of 4-nitroacetophenone is the most direct and common approach to synthesize this compound. The choice of reducing agent and reaction conditions is critical to selectively reduce the ketone function while preserving the nitro group.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for the reduction of ketones due to its selectivity and mild reaction conditions. The reduction of 4-nitroacetophenone with NaBH₄ is typically performed in an alcoholic solvent, such as methanol or ethanol (B145695). scribd.com The reaction is generally exothermic, requiring careful temperature control, often with an ice bath, to maintain a temperature between 30-50°C. blogspot.com An excess of sodium borohydride is used to ensure the complete conversion of the ketone. blogspot.com The polarity of the solvent and the reaction temperature can significantly influence the reaction kinetics and the purity of the resulting this compound.

Table 1: Sodium Borohydride Reduction Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Reducing Agent | Sodium Borohydride (NaBH₄) | Selective for aldehydes and ketones. |

| Substrate | 4-Nitroacetophenone | Starting material. |

| Solvent | Ethanol or Methanol | Dissolves both substrate and reagent. |

| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side reactions. |

| Work-up | Acidic aqueous solution | Quenches excess NaBH₄ and hydrolyzes borate esters. |

Catalytic hydrogenation offers another pathway for the reduction of 4-nitroacetophenone. This method, however, presents a challenge in selectivity, as both the keto and the nitro groups can be reduced. The choice of catalyst, support, and reaction conditions is crucial to steer the reaction towards the desired product. For instance, using a rhodium-on-silica (Rh/silica) catalyst at 333 K and 4 barg of hydrogen pressure can yield a mixture of products. researchgate.netresearchgate.net Research has shown that achieving high selectivity for this compound can be difficult, as the reaction often proceeds to reduce the nitro group as well, yielding 4-aminoacetophenone or 1-(4-aminophenyl)ethanol. researchgate.netresearchgate.net

Similarly, ruthenium-on-titania (Ru/TiO₂) catalysts have been studied for this reaction. researchgate.net These catalysts often show excellent performance for the selective reduction of the nitro group to form 4-aminoacetophenone, highlighting the challenge of selectively targeting the ketone in the presence of a nitro group via hydrogenation. researchgate.netresearchgate.net The optimization of catalyst loading, pressure, and temperature is essential to maximize the yield of the desired alcohol. researchgate.net

Table 2: Comparison of Catalysts in 4-Nitroacetophenone Hydrogenation

| Catalyst | Primary Product(s) | Selectivity Notes |

|---|---|---|

| Rh/Al₂O₃ | Mixture of 4-aminoacetophenone (59%) and 1-(4-aminophenyl)ethanol (34%) | Tends to reduce both functional groups. researchgate.netresearchgate.net |

| Rh/silica (B1680970) | Mixture including 1-(4-aminophenyl)ethanol and 4-aminoacetophenone | Product distribution is complex and depends on conditions. researchgate.netresearchgate.net |

| Ru/TiO₂ (anatase) | 4-aminoacetophenone (>99%) | Highly selective for the nitro group reduction. researchgate.netresearchgate.net |

Biotransformation and Enantioselective Reduction Techniques

Biocatalytic methods have emerged as powerful tools for the enantioselective synthesis of chiral alcohols like this compound. These techniques utilize whole microbial cells or isolated enzymes (alcohol dehydrogenases) to reduce the prochiral ketone with high stereoselectivity. For example, the use of P. crispum cells in aqueous media can produce (S)-1-(4-nitrophenyl)ethanol with high enantiomeric excess (ee). The efficiency and stereoselectivity of these biotransformations can be enhanced by adding co-substrates like glucose to regenerate the necessary reducing equivalents (cofactors). Oxidoreductases, such as alcohol dehydrogenase from Ralstonia sp. (RasADH), have also demonstrated high activity and stereoselectivity in the reduction of similar diaryl ketones, offering a green and efficient alternative to chemical methods. mdpi.com

Nucleophilic Aromatic Substitution Reactions for Substituted Derivatives

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group. wikipedia.orglibretexts.org This characteristic allows for the synthesis of a wide range of substituted derivatives. In an SNAr reaction, a nucleophile attacks the carbon atom bearing a leaving group (like a halide) that is positioned ortho or para to the nitro group. libretexts.org The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby facilitating the substitution. wikipedia.orglibretexts.org This mechanism enables the introduction of various functional groups onto the aromatic ring, starting from a suitably substituted precursor, to generate derivatives of this compound.

Advanced Synthetic Approaches and Innovations

While established methods are robust, research continues to explore more advanced and innovative synthetic strategies. These often focus on improving efficiency, selectivity, and sustainability. Innovations include the development of novel catalytic systems that can achieve the selective reduction of the ketone in 4-nitroacetophenone without affecting the nitro group. Furthermore, advancements in organocatalysis are providing new metal-free options for the asymmetric reduction of such ketones. The application of continuous flow technology is also being explored to enhance reaction control, improve safety, and facilitate scale-up of these synthetic processes.

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and related compounds, these principles are manifested through the use of biocatalysts, alternative energy sources like ultrasound, and the valorization of waste materials.

The production of enantio-enriched β-nitroalcohols, including chiral this compound, is of significant interest due to their role as precursors for pharmaceuticals and other biologically active molecules. chempap.org Biocatalysis offers a sustainable alternative to traditional chemical methods for synthesizing these chiral molecules. chempap.org

One notable biocatalytic approach involves the use of hydroxynitrile lyases (HNLs). For instance, the Baliospermum montanum hydroxynitrile lyase (BmHNL) has been shown to be a versatile, cofactor-free enzyme that can catalyze both the Henry (nitroaldol) reaction and the retro-Henry reaction. This bidirectional catalysis allows for the synthesis of both (S)- and (R)-β-nitroalcohols with high enantioselectivity, often exceeding 99% optical purity. chempap.org The utility of this enzyme has been demonstrated in the synthesis of 46 different chiral β-nitroalcohols, highlighting its broad substrate scope. chempap.org The preparative-scale synthesis of chiral intermediates for drugs like (S)-Tembamide and (S)-Miconazole underscores the practical applicability of this biocatalytic method. chempap.org

Alcohol dehydrogenases (ADHs) represent another class of enzymes employed for the synthesis of chiral β-nitroalcohols. These enzymes can mediate the reduction of α-nitroketones to their corresponding nitroalcohols with high conversion and enantioselectivity. By selecting the appropriate ADH, it is possible to obtain either the (S)- or (R)-enantiomer of the desired product. For example, specific ADHs have been used to reduce a range of aromatic and aliphatic nitroketones, achieving high yields (79–99%) and excellent enantiomeric excess (ee) values (92–99%) for the (R)-enantiomer. nih.gov Careful optimization of reaction conditions is crucial to ensure the stability of the product and prevent degradation of the starting material. nih.gov

Table 1: Biocatalytic Synthesis of Chiral β-Nitroalcohols

| Enzyme | Substrate | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Baliospermum montanum hydroxynitrile lyase (BmHNL) | Various aldehydes and nitroalkanes | (S)- or (R)-β-nitroalcohols | High | >99 | chempap.org |

| Alcohol Dehydrogenase (ADH440) | Aromatic/Aliphatic α-nitroketones | (R)-nitroalcohols | 79-99 | 92-99 | nih.gov |

Ultrasound irradiation has emerged as a valuable tool in green chemistry, offering a means to enhance reaction rates, improve yields, and often enable reactions to proceed under milder conditions. In the context of synthesizing compounds structurally related to this compound, such as β-nitroalcohols via the Henry reaction, ultrasound has been shown to increase the yield of the desired nitroalcohol products. chempap.org The application of ultrasound can significantly shorten reaction times compared to conventional methods. For instance, in the synthesis of various heterocyclic compounds, ultrasound-assisted methods have been reported to provide higher yields in shorter durations. tandfonline.com

The benefits of sonication are attributed to the phenomenon of acoustic cavitation, which generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhanced mass transfer. researchgate.net A comparative study on the synthesis of dihydroquinolines demonstrated that under ultrasonic irradiation in ethanol, the reaction was completed in 3 hours with a 75% yield, whereas under silent conditions, it required 5 hours to achieve a 55% yield. nih.gov When water was used as the solvent, the reaction time was reduced to 1 hour with a 96% yield under ultrasound, compared to 4 hours and an 80% yield without sonication. nih.gov

Table 2: Comparison of Ultrasound-Assisted vs. Silent Conditions for Dihydroquinoline Synthesis

| Solvent | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | Ultrasound | 3 h | 75 | nih.gov |

| Ethanol | Silent | 5 h | 55 | nih.gov |

| Water | Ultrasound | 1 h | 96 | nih.gov |

| Water | Silent | 4 h | 80 | nih.gov |

A key aspect of green chemistry is the utilization of waste materials as resources. In the synthesis of aromatic amines, which can be derived from the reduction of nitroaromatic compounds like this compound, industrial waste has been explored as a source of catalysts or reagents. For example, converter gas, a major waste product of the steel industry primarily composed of carbon monoxide, can be used as a reducing agent in the synthesis of pharmaceuticals. researchgate.net In the presence of a ruthenium catalyst, converter gas can effectively reduce aromatic nitro compounds to their corresponding amines. researchgate.net This approach has been successfully applied to the synthesis of various amide-based drugs through a reductive amidation reaction between a nitro compound and a carboxylic acid. researchgate.net

Solid industrial wastes, such as fly ash and bauxite residue (red mud), are also being investigated as low-cost, sustainable catalysts or catalyst supports. aaqr.orgaau.dk Fly ash, modified with metal oxides like ZrO₂, TiO₂, and MgO, has shown potential as a catalyst for the removal of nitrogen oxides (NOx). aaqr.org Bauxite residue, rich in iron oxides, can be reduced to generate catalytically active iron-based materials for hydrogenation reactions. aau.dk While not yet specifically applied to the synthesis of this compound, these examples demonstrate the principle of valorizing industrial waste for catalytic applications in processes relevant to its synthesis, such as the reduction of the nitro group.

Flow Chemistry and Continuous Processing for Scalability

Flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, offering significant advantages in terms of scalability, safety, and process control over traditional batch methods. nih.gov In a continuous flow system, reactants are pumped through a reactor where they mix and react, and the product is collected continuously. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and reproducibility.

The scalability of a flow process is often more straightforward than for a batch process. Instead of using larger reactors, which can introduce issues with heat and mass transfer, production can be increased by running the process for a longer duration ("scaling out") or by using multiple reactors in parallel ("numbering up"). For instance, the continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for the antibiotic linezolid, has been demonstrated in microreactors with production rates of 157-195 mg/h, and has been scaled up to millidevices with production rates of 1.5 - 7.5 g/h while maintaining high conversion and selectivity. researchgate.net

While specific data on the large-scale continuous flow synthesis of this compound is limited, the successful application of this technology to other nitroaromatic compounds suggests its potential for the scalable and safe production of this important intermediate. researchgate.net The metal-free reduction of both aromatic and aliphatic nitro compounds to their corresponding amines has been successfully performed under continuous-flow conditions using trichlorosilane, achieving high yields in very short reaction times without the need for purification. umich.edu

Chemo- and Regioselective Synthetic Strategies

The presence of multiple functional groups in this compound—the hydroxyl group, the nitro group, and the aromatic ring—allows for a variety of chemical transformations. Chemo- and regioselective strategies are crucial for selectively modifying one functional group in the presence of others, enabling the synthesis of a diverse range of derivatives.

For example, in the reduction of 4-nitroacetophenone, the precursor to this compound, chemoselectivity can be achieved by choosing the appropriate reducing agent. Reduction with tin and hydrochloric acid selectively reduces the nitro group to an amine, leaving the carbonyl group intact. researchgate.net Conversely, using sodium borohydride selectively reduces the carbonyl group to a hydroxyl group, yielding this compound, without affecting the nitro group. researchgate.net

The principles of regioselectivity can be illustrated by considering the alkylation of aminophenols, which are structurally related to the reduction product of this compound. In aminophenols, which contain both a hydroxyl and an amino group, selective O-alkylation or N-alkylation can be achieved through protective group strategies. For instance, the amino group can be protected by forming an imine with benzaldehyde, allowing for the selective alkylation of the hydroxyl group. Subsequent hydrolysis of the imine yields the O-alkylated product. umich.eduresearchgate.net Conversely, selective N-alkylation can be achieved via condensation with an aldehyde followed by reduction of the resulting imine with sodium borohydride. umich.eduresearchgate.net These strategies highlight the potential for precise control over the synthesis of derivatives of this compound.

Synthesis of Structurally Related and Downstream Compounds

This compound serves as a valuable starting material for the synthesis of more complex molecules with potential biological activity. One example is the synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol. This compound is prepared by the ring-opening of p-nitrophenyloxirane with p-chlorobenzylamine. researchgate.net

The resulting amino alcohol can then undergo further transformations. For example, it can be glycosylated to attach a sugar moiety, a strategy often employed in medicinal chemistry to modify the pharmacokinetic properties of a drug. researchgate.net The nitro group can be reduced to an amine, providing a new site for functionalization. researchgate.net This amino group can then be reacted with various electrophiles, such as 2,6-dihalo-4-nitro-substituted acyl chlorides, to form amide derivatives. researchgate.net Some of these synthesized compounds have shown moderate antibacterial and antifungal activity. researchgate.net

Derivatives via Nitro Group Reduction (e.g., to Amino Group)

The reduction of the nitro group in this compound to an amino group yields 1-(4-aminophenyl)ethanol, a compound with applications in the synthesis of various biologically active molecules. This transformation can be achieved through several methods, with catalytic hydrogenation being one of the most common. commonorganicchemistry.com

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is an effective method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com The reaction is typically carried out in a solvent such as ethanol, which is effective at dissolving both the starting material and the product. stackexchange.com Other reducing systems include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium. masterorganicchemistry.comscispace.com For instance, the reduction of 4-nitroacetophenone, a precursor to this compound, to 4-aminoacetophenone can be accomplished using tin and hydrochloric acid. chemistry-online.com

A study on the selective reduction of 4-nitroacetophenone demonstrated that Ru/TiO2 catalysts exhibit excellent performance for the synthesis of 4-aminoacetophenone at room temperature and atmospheric hydrogen pressure. researchgate.netresearchgate.net Specifically, a 2.7 wt% Ru/TiO2(anatase) catalyst can achieve 99.9% selectivity. researchgate.netresearchgate.net

Below is a table summarizing various methods for the reduction of nitro groups in aromatic compounds.

| Reagent/Catalyst | Conditions | Product | Reference |

| H₂/Pd-C | Ethanol | 1-(4-aminophenyl)ethanol | commonorganicchemistry.comstackexchange.com |

| Sn/HCl | Reflux | 4-aminoacetophenone | scispace.comchemistry-online.com |

| Fe/Acid | Acidic medium | Aromatic amine | masterorganicchemistry.com |

| Zn/Acid | Acidic medium | Aromatic amine | commonorganicchemistry.commasterorganicchemistry.com |

| Ru/TiO₂(anatase) | Room Temp, Atm. H₂ | 4-aminoacetophenone | researchgate.netresearchgate.net |

| Pt-SnO₂/C | Methanol, 68°C | 2-(4-aminophenyl)ethanol | chemicalbook.com |

Derivatives via Alcohol Group Oxidation (e.g., to Carboxylic Acid/Ketone)

The oxidation of the secondary alcohol group in this compound leads to the formation of 4-nitroacetophenone. This transformation is a key step in many synthetic pathways. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like chromic acid (H₂CrO₄), often prepared from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent). libretexts.org Other reagents such as potassium permanganate (KMnO₄) can also be used, though selectivity can be a concern as it reacts with multiple functional groups. wikipedia.org

A simple and efficient method for the oxidation of secondary benzylic alcohols, including this compound, utilizes ruthenium on carbon (Ru/C) as a catalyst in the presence of oxygen. rsc.org This method offers a greener alternative to traditional stoichiometric oxidants.

The following table outlines different methods for the oxidation of the alcohol group.

| Reagent/Catalyst | Conditions | Product | Reference |

| Chromic Acid (H₂CrO₄) | Aqueous sulfuric acid | 4-nitroacetophenone | libretexts.org |

| Ruthenium on Carbon (Ru/C) | Toluene, O₂ | 4-nitroacetophenone | rsc.org |

| Copper/Nitroxyl Radical | - | Amino Carbonyl Compounds | thieme-connect.de |

Formation of Substituted Phenylethanol Derivatives

The versatile structure of this compound allows for the synthesis of a wide array of substituted phenylethanol derivatives. These derivatizations can occur at the nitro group, the alcohol group, or the aromatic ring, leading to compounds with diverse properties and potential applications.

For instance, the amino group of 2-amino-1-(4-nitrophenyl)ethanol, obtained from the reduction of a precursor, can act as a nucleophile. This allows for reactions such as the displacement of a halogen from a heterocyclic compound like 6-chloropurine, forming a new C-N bond and linking the (4-nitrophenyl)ethanol moiety to the purine ring.

Another example involves the ring cleavage of p-nitrophenyloxirane with p-chlorobenzylamine to yield 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol. researchgate.net This derivative can then undergo further reactions like glycosylation and substitution to create new structures with potential pharmacological activity. researchgate.net

The synthesis of N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine has also been reported, starting from 2-amino-5-nitrophenol. google.com Furthermore, the reaction of 1,3-dicarbonyl compounds with cyanothioacetamide can lead to the formation of complex heterocyclic structures bearing a nitrophenyl group, such as 5,6,7,8-tetrahydroisoquinolines. nih.gov

Synthesis of Chiral Isomers: (R)- and (S)-1-(4-Nitrophenyl)ethanol

The synthesis of enantiomerically pure (R)- and (S)-1-(4-nitrophenyl)ethanol is of significant interest, as chirality plays a crucial role in the biological activity of many pharmaceutical compounds. slideshare.net Asymmetric synthesis aims to produce a chiral product from an achiral starting material in unequal amounts of its stereoisomers. uwindsor.cayoutube.com

One of the primary methods for obtaining chiral this compound is the enantioselective reduction of the prochiral ketone, 4-nitroacetophenone. chemistry-online.com This can be achieved using chiral reducing agents or catalysts. Modified borohydride reagents, such as those derived from chiral diols like 1,1'-binaphthol (BINAL-H), have shown high enantioselectivity in the reduction of ketones with an adjacent π-system. uwindsor.ca Chiral hydrogenation catalysts are also employed for this purpose. york.ac.uk

An alternative approach is the kinetic resolution of racemic this compound. This involves the use of enzymes that selectively react with one enantiomer, allowing for the separation of the two. For example, enzymatic resolution by transesterification with vinyl acetate (B1210297) can be used to separate the enantiomers of 1-phenylethanol. researchgate.net

The following table summarizes approaches for synthesizing chiral isomers.

| Method | Description | Key Reagents/Catalysts | Reference |

| Asymmetric Reduction | Enantioselective reduction of 4-nitroacetophenone. | Chiral boranes (e.g., DIP-Chloride), BINAL-H, Chiral hydrogenation catalysts. | uwindsor.cayork.ac.uk |

| Enzymatic Resolution | Selective enzymatic reaction with one enantiomer of racemic this compound. | Lipases, Esterases. | researchgate.net |

Synthesis of 2-Nitro-1-(4-nitrophenyl)ethanol

The synthesis of 2-nitro-1-(4-nitrophenyl)ethanol is primarily achieved through the Henry reaction, also known as the nitroaldol reaction. orgsyn.orgalmacgroup.com This is a carbon-carbon bond-forming reaction between a nitroalkane (in this case, nitromethane) and a carbonyl compound (4-nitrobenzaldehyde). The resulting β-nitro alcohol is a versatile intermediate in organic synthesis.

The asymmetric Henry reaction, which yields enantiomerically enriched products, has been extensively studied. mdpi.com Chiral catalysts, particularly those based on copper(II) complexes, have proven to be effective for this transformation. orgsyn.org For example, a copper(II) complex derived from (R,R)-1,2-diaminocyclohexane can catalyze the reaction between p-nitrobenzaldehyde and nitromethane (B149229) to produce (1S)-1-(4-nitrophenyl)-2-nitroethane-1-ol with high enantiomeric excess. orgsyn.org

Another study utilized novel in situ generated chiral bis(β-amino alcohol)-Cu(OAc)₂ complexes to catalyze the asymmetric Henry reaction between various substituted aldehydes and nitromethane, achieving moderate to excellent yields and enantioselectivities. mdpi.com The reaction conditions, such as the choice of metal salt and temperature, can significantly influence the outcome. mdpi.com

The table below details catalytic systems used in the synthesis of 2-nitro-1-(4-nitrophenyl)ethanol.

| Catalyst | Reactants | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Cu(II) complex of (R,R)-1,2-diaminocyclohexane derivative | p-Nitrobenzaldehyde, Nitromethane | (1S)-1-(4-Nitrophenyl)-2-nitroethane-1-ol | - | - | orgsyn.org |

| Chiral bis(β-amino alcohol)-Cu(OAc)₂ | 4-Nitrobenzaldehyde (B150856), Nitromethane | (R)-(-)-2-Nitro-1-(4-nitrophenyl)ethan-1-ol | 96% | 81.32% | mdpi.com |

| Chiral Dimeric Copper(II)-Salen Complexes | 4-Nitrobenzaldehyde, Nitromethane | (R)-2-Nitro-1-(4-nitrophenyl)ethanol | 82% | 78% | rsc.org |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms within the 1-(4-Nitrophenyl)ethanol molecule. A typical ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), reveals five distinct signals corresponding to the different sets of chemically non-equivalent protons. rsc.org

The aromatic region of the spectrum displays two doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. rsc.org The protons ortho to the nitro group are deshielded and appear at a lower field (δ 8.20 ppm) compared to the protons meta to the nitro group (δ 7.54 ppm). rsc.org The methine proton (-CH) adjacent to the hydroxyl group and the aromatic ring appears as a quartet at approximately δ 5.02 ppm, split by the three protons of the neighboring methyl group. rsc.org The methyl group (-CH₃) protons resonate as a doublet at around δ 1.52 ppm due to coupling with the single methine proton. rsc.org The hydroxyl (-OH) proton typically appears as a broad singlet, in this case around δ 2.10 ppm, whose chemical shift can be variable and is concentration-dependent. rsc.org

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Proton Assignment |

| 8.20 | Doublet (d) | 7.6 | 2H | Aromatic (H-2, H-6) |

| 7.54 | Doublet (d) | 8.0 | 2H | Aromatic (H-3, H-5) |

| 5.02 | Quartet (q) | 6.4 | 1H | Methine (-CHOH) |

| 2.10 | Singlet (s) | N/A | 1H | Hydroxyl (-OH) |

| 1.52 | Doublet (d) | 6.4 | 3H | Methyl (-CH₃) |

| Data sourced from a study using a 400 MHz spectrometer in CDCl₃. rsc.org |

Carbon-13 NMR (¹³C NMR) is used to determine the structure of the carbon backbone of a molecule. The proton-decoupled ¹³C NMR spectrum of this compound shows six distinct signals, corresponding to the six unique carbon environments in the molecule. rsc.org

The carbon atom attached to the nitro group (C-4) is the most deshielded of the aromatic carbons, appearing at δ 153.2 ppm. rsc.org The quaternary aromatic carbon (C-1), to which the ethanol (B145695) substituent is attached, resonates at δ 147.1 ppm. rsc.org The aromatic carbons ortho (C-2, C-6) and meta (C-3, C-5) to the nitro group appear at δ 126.2 ppm and δ 123.7 ppm, respectively. rsc.org In the aliphatic region, the methine carbon (-CHOH) signal is observed at δ 69.5 ppm, while the methyl (-CH₃) carbon gives a signal at δ 25.5 ppm. rsc.org

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| 153.2 | Aromatic (C-4) |

| 147.1 | Aromatic (C-1) |

| 126.2 | Aromatic (C-2, C-6) |

| 123.7 | Aromatic (C-3, C-5) |

| 69.5 | Methine (-CHOH) |

| 25.5 | Methyl (-CH₃) |

| Data sourced from a study using a 100 MHz spectrometer in CDCl₃. rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. The molecular weight of this compound is 167.16 g/mol . nih.gov

In electron impact (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 167. A common fragmentation pathway for alcohols is alpha-cleavage, which for this molecule involves the loss of the methyl group (•CH₃, mass of 15) to form a stable, resonance-delocalized cation at m/z 152. libretexts.org This is often a prominent peak in the spectrum. Another possible fragmentation is the loss of a water molecule (H₂O, mass of 18) from the molecular ion, leading to a peak at m/z 149.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Fragmentation Pathway |

| 167 | [C₈H₉NO₃]⁺ | Molecular Ion [M]⁺ |

| 152 | [C₇H₆NO₃]⁺ | Loss of a methyl radical ([M-15]⁺) |

| 149 | [C₈H₇NO₂]⁺ | Loss of water ([M-18]⁺) |

| 121 | [C₇H₇NO]⁺ | Loss of NO₂ from [M]⁺ followed by loss of H₂ |

| 107 | [C₇H₇O]⁺ | Cleavage of C-C bond next to the ring |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure. rsc.org

A broad absorption band is observed in the region of 3383 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. rsc.org The presence of C-H bonds in the aliphatic portion of the molecule is confirmed by stretching vibrations around 2965 cm⁻¹. rsc.org The aromatic nature of the compound is evidenced by C=C stretching vibrations within the ring, typically seen around 1605 cm⁻¹. rsc.org The most distinctive peaks are those corresponding to the nitro group (NO₂); a strong asymmetric stretching vibration appears at 1519 cm⁻¹ and a symmetric stretching vibration is expected around 1350 cm⁻¹. rsc.orgresearchgate.net Furthermore, a peak at 856 cm⁻¹ is characteristic of the C-H out-of-plane bending for a 1,4-disubstituted benzene ring, confirming the para substitution pattern. rsc.org

Interactive Data Table: FTIR Spectral Data for this compound

| Wavenumber (νmax) (cm⁻¹) | Vibration Type | Functional Group |

| 3383 | O-H Stretch | Alcohol (-OH) |

| 2965 | C-H Stretch | Aliphatic (sp³ C-H) |

| 1605 | C=C Stretch | Aromatic Ring |

| 1519 | N=O Asymmetric Stretch | Nitro Group (-NO₂) |

| 1454 | C-H Bend | Methyl (-CH₃) |

| 1090 | C-O Stretch | Alcohol (C-OH) |

| 856 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |

| Data sourced from IR analysis using a thin film sample. rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule by measuring its absorption of UV or visible light. The UV-Vis spectrum of this compound is dominated by the presence of the nitrophenyl chromophore.

The molecule contains a conjugated system where the nitro group is in conjugation with the phenyl ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca Consequently, the molecule absorbs UV radiation to promote electrons from the ground state to an excited state. The primary absorption is due to a high-energy π → π* transition within the aromatic system, which is shifted to a longer wavelength (a bathochromic or red shift) due to the presence of the electron-withdrawing nitro group. masterorganicchemistry.com A lower intensity n → π* transition, involving the non-bonding electrons on the oxygen atoms of the nitro group, may also be observed at a longer wavelength. masterorganicchemistry.com These transitions result in strong absorption in the UV region of the electromagnetic spectrum.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. By analyzing the angles and intensities of the diffracted beams, a detailed electron density map of the molecule can be generated, revealing the exact positions of all atoms. wikipedia.org

For this compound, which is a chiral molecule existing as two enantiomers, X-ray crystallography of a single enantiomer would unambiguously determine its absolute stereochemistry (R or S configuration). The analysis would provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the conformation of the molecule in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate how the molecules pack together to form the crystal lattice. While the technique is exceptionally powerful, specific published crystallographic data such as the space group and unit cell parameters for this compound were not identified in the surveyed literature.

Chromatographic Methods for Purity Assessment and Enantiomer Resolution

Chromatographic techniques are indispensable in the analysis of this compound, providing robust methods for both assessing the purity of the compound and for resolving its enantiomers. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two primary methods employed for these purposes, each offering distinct advantages in the analytical workflow.

High-Performance Liquid Chromatography (HPLC), particularly Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is utilized in two main capacities: reversed-phase HPLC for purity determination and chiral HPLC for the separation of its (R)- and (S)-enantiomers.

Purity Assessment using Reversed-Phase HPLC:

Reversed-phase HPLC (RP-HPLC) is a powerful method for determining the chemical purity of this compound. In this mode, a non-polar stationary phase, typically a C8 or C18 alkyl-silica column, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. phenomenex.com A typical mobile phase for analyzing aromatic nitro compounds consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure sharp, symmetrical peaks. sielc.com Impurities, whether they are starting materials from synthesis (like 4'-nitroacetophenone) or by-products, will have different polarities and thus different retention times, allowing for their separation and quantification.

Enantiomer Resolution using Chiral HPLC:

Since this compound is a chiral molecule, separating its enantiomers is crucial, particularly in pharmaceutical contexts where different enantiomers can exhibit distinct pharmacological activities. shimadzu.com Chiral HPLC is the most effective and widely used method for this purpose. csfarmacie.cz This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

The most successful and versatile CSPs for separating chiral alcohols like this compound are polysaccharide-based, particularly derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support. nih.govacs.org Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are renowned for their broad applicability. chromatographyonline.com

The separation can be achieved in different modes:

Normal-Phase Mode: This is often the first approach attempted and typically employs a mobile phase consisting of a hydrocarbon (like n-hexane) mixed with an alcohol modifier (such as 2-propanol or ethanol). acs.orghplc.eu The alcohol modifier plays a critical role in the separation by competing with the analyte for polar interaction sites on the CSP.

Reversed-Phase Mode: In this mode, the mobile phase is aqueous, usually a mixture of water with acetonitrile and/or methanol. nih.gov This approach is often preferred for its compatibility with mass spectrometry and the use of less hazardous solvents.

Polar Organic Mode: This mode uses a mixture of polar organic solvents, such as ethanol/acetonitrile, and can offer unique selectivity and faster analysis times. acs.org

The choice of CSP and mobile phase is critical for achieving baseline resolution of the enantiomers. The data table below summarizes typical conditions used in chiral HPLC for the resolution of aromatic alcohols, which are applicable to this compound.

| Parameter | Typical Conditions | Mode | Purpose |

|---|---|---|---|

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel | Normal Phase | Enantiomer Resolution |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Normal Phase | Elution of enantiomers |

| Flow Rate | 1.0 mL/min | Normal Phase | Analysis Speed |

| Detection | UV at 254 nm | Normal Phase | Analyte Detection |

| Stationary Phase | C18-silica (5 µm) | Reversed Phase | Purity Assessment |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient) | Reversed Phase | Elution of compound and impurities |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique extensively used to monitor the progress of chemical reactions. For the synthesis of this compound, which is commonly prepared by the chemoselective reduction of 4'-nitroacetophenone (B150658), TLC is an ideal tool to track the conversion of the starting material to the desired product. chegg.comrsc.org

The principle involves spotting the reaction mixture on a TLC plate (typically silica gel) alongside spots of the pure starting material (4'-nitroacetophenone) and, if available, the pure product (this compound) as standards. The plate is then developed in a suitable solvent system (eluent), which is typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).

Due to the difference in polarity—the alcohol product is more polar than the ketone starting material—the two compounds will travel up the plate at different rates. The starting ketone will have a higher Retention Factor (Rf) value (travels further up the plate) than the more polar alcohol product, which will have a lower Rf value.

By observing the spots under UV light (as both compounds are UV-active), an analyst can visually assess the reaction's progress. The gradual disappearance of the starting material spot and the appearance and intensification of the product spot indicate that the reaction is proceeding. When the starting material spot is no longer visible, the reaction is considered complete.

| Parameter | Description | Purpose |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 aluminum plates | Provides a polar surface for separation. |

| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (e.g., 7:3 v/v) | Separates compounds based on polarity. |

| Visualization | UV lamp (254 nm) | Allows visualization of UV-active aromatic compounds. |

| Analyte Comparison | Spotting reaction mixture vs. starting material standard | To track the consumption of reactant and formation of product. |

| Expected Observation | Rf (4'-nitroacetophenone) > Rf (this compound) | Confirms conversion of less polar ketone to more polar alcohol. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict and interpret the properties of 1-(4-Nitrophenyl)ethanol. These methods model the electronic structure and geometry of the molecule, providing a foundational understanding of its chemical nature.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized molecular structure and electronic characteristics of molecules like this compound. By calculating the electron density, DFT methods can predict geometric parameters such as bond lengths and angles with high accuracy, often showing good agreement with experimental data obtained from techniques like X-ray diffraction mdpi.comresearchgate.net. For this compound, a full geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would yield the most stable three-dimensional conformation of the molecule, which is the starting point for most other computational analyses ekb.eg.

The Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.org. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons researchgate.net. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity wikipedia.orgschrodinger.comresearchgate.net.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify chemical behavior. These parameters provide valuable insights into the molecule's potential interactions.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule ekb.egsamipubco.com. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule samipubco.com. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution samipubco.com. Hard molecules have a large HOMO-LUMO gap researchgate.net. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates a higher reactivity samipubco.com. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. |

This table outlines the common quantum chemical parameters calculated from HOMO and LUMO energies to predict molecular reactivity.

DFT calculations are instrumental in predicting the most stable protonation states and tautomeric forms of a molecule in various environments researchgate.net. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. For this compound, while keto-enol tautomerism is not a primary consideration for the ethanol (B145695) moiety, the nitro group can theoretically exhibit tautomerism to form an aci-nitro (nitronic acid) species.

Computational methods can determine the relative stabilities of these forms by calculating their total energies. The form with the lowest energy is considered the most stable and, therefore, the most abundant at equilibrium jocpr.com. The inclusion of solvent models, such as the Polarizable Continuum Model (PCM), is critical, as the polarity of the solvent can significantly influence tautomeric equilibria researchgate.netresearchgate.net. For instance, studies on other heterocyclic systems have shown that solvents can alter the energy barriers and relative stabilities between tautomers researchgate.net. DFT can be used to model these interactions and predict the predominant form of this compound in different solvents, such as ethanol or water.

Vibrational analysis performed using DFT provides a theoretical prediction of a molecule's infrared (IR) and Raman spectra. The calculation determines the frequencies of the fundamental modes of vibration, which correspond to specific molecular motions like stretching, bending, wagging, and twisting of bonds q-chem.com.

These calculated frequencies are often systematically higher than experimental values due to the approximation of the harmonic oscillator model and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data researchgate.net. The resulting theoretical spectrum is an invaluable tool for assigning the absorption bands observed in experimental IR and Raman spectra semanticscholar.org. For this compound, this analysis would help identify the characteristic vibrational modes associated with its key functional groups.

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 |

| Aromatic C-H | Stretching | 3000-3100 researchgate.net |

| Aliphatic C-H | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500-1570 |

| NO₂ (Nitro) | Symmetric Stretching | 1300-1370 |

| C-O (Alcohol) | Stretching | 1000-1300 researchgate.net |

| NO₂ (Nitro) | Scissoring/Wagging | 700-900 researchgate.net |

This table presents the characteristic vibrational modes and their generally accepted wavenumber ranges for the functional groups present in this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule wolfram.comlibretexts.org. It is an essential tool for identifying reactive sites for both electrophilic and nucleophilic attack researchgate.net. The map is color-coded to indicate different regions of electrostatic potential youtube.com.

Red : Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue : Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green/Yellow : Indicates regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show highly negative (red) regions around the oxygen atoms of the nitro group and the oxygen atom of the hydroxyl group, due to their high electronegativity and the presence of lone pairs youtube.com. A positive (blue) region would be anticipated around the hydrogen atom of the hydroxyl group, making it a potential site for hydrogen bonding. The aromatic ring would exhibit intermediate potential, while the carbon atom attached to the hydroxyl group would likely show a degree of positive potential, marking it as a potential site for nucleophilic attack youtube.com.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules and predicting their optical properties, such as UV-Visible absorption spectra gitlab.ioiastate.edu. The method calculates the energies required to excite an electron from an occupied orbital to an unoccupied one, which correspond to the wavelengths of light the molecule absorbs schrodinger.com.

TD-DFT calculations yield key information, including excitation energies (which correlate to absorption wavelengths, λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π) nih.gov. For this compound, TD-DFT would likely predict strong absorptions in the UV region corresponding to π → π transitions within the nitrophenyl chromophore. Studies on other nitroaromatic compounds confirm that TD-DFT, often paired with a solvent model like PCM, can accurately simulate experimental UV-Vis spectra in various solvents ekb.egqu.edu.qa.

Table 3: Representative Output of a TD-DFT Calculation

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|---|

| 1 | E₁ | λ₁ | f₁ | HOMO → LUMO (e.g., 95%) |

| 2 | E₂ | λ₂ | f₂ | HOMO-1 → LUMO (e.g., 80%) |

| 3 | E₃ | λ₃ | f₃ | HOMO → LUMO+1 (e.g., 90%) |

This table illustrates the typical data obtained from a TD-DFT calculation, which is used to generate a theoretical absorption spectrum.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

The primary focus of NBO analysis on this molecule is to quantify the delocalization of electron density. This delocalization is primarily due to interactions between occupied (donor) and unoccupied (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. wisc.edu A higher E(2) value indicates a stronger interaction and greater stabilization.

Key interactions anticipated within the molecule include:

Intramolecular Hyperconjugation: Electron density from the π orbitals of the phenyl ring is delocalized into the π* antibonding orbitals of the nitro group (NO₂). This π → π* interaction is a significant stabilizing factor, characteristic of nitroaromatic compounds.

Interactions involving the ethanol substituent: The analysis would also reveal interactions between the lone pairs on the hydroxyl oxygen atom (n(O)) and the antibonding orbitals of adjacent C-C or C-H bonds (σ), as well as delocalization from the phenyl ring into the σ orbital of the C-O bond.

These delocalization effects lead to a more dispersed electron density than a simple Lewis structure would suggest, which is crucial for the molecule's stability and reactivity. wisc.edu

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound from a Hypothetical NBO Calculation. This table presents hypothetical data to exemplify the typical output of an NBO analysis for this molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π(C1-C2) | π(N-O1) | 15.8 | π → π |

| π(C3-C4) | π(N-O2) | 12.5 | π → π |

| n(O_hydroxyl) | σ(C_alpha-C_phenyl) | 2.1 | n → σ |

| n(O_hydroxyl) | σ(C_alpha-H) | 1.5 | n → σ |

| σ(C_phenyl-H) | σ(C_alpha-C_phenyl) | 0.9 | σ → σ |

Molecular Dynamics (MD) Simulations for Aggregation and Solute-Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can provide detailed insights into dynamic processes like molecular aggregation and the intricate interactions between a solute and its solvent. nih.govacs.org

For this compound, MD simulations can predict its tendency to self-associate or aggregate in solution, a critical property for various applications. nih.gov Simulations are typically performed by placing multiple solute molecules in a simulation box filled with a chosen solvent (e.g., water, ethanol). The trajectory of each atom is then tracked over a set period, from nanoseconds to microseconds.

Analysis of these trajectories can reveal:

Aggregation Propensity: By monitoring the formation and size of solute clusters, the tendency of this compound to aggregate can be quantified. This is crucial for understanding its behavior in biological assays or as a potential precursor in materials science. nih.gov

Solute-Solvent Interactions: MD simulations provide a detailed view of how solvent molecules arrange themselves around the solute. This includes the formation of hydrogen bonds between the hydroxyl group of this compound and water molecules, as well as the hydrophobic interactions involving the phenyl ring. uni-regensburg.de Understanding these interactions is key to predicting solubility and partitioning behavior.

The simulations can identify the specific parts of the molecule—such as the polar nitro and hydroxyl groups versus the nonpolar phenyl ring—that drive aggregation and mediate solvent interactions. uni-regensburg.de

Table 2: Representative Output from a Hypothetical MD Simulation of this compound in Aqueous Solution. This table contains hypothetical data to illustrate typical metrics derived from MD simulations.

| Simulation Time (ns) | Number of Clusters | Average Cluster Size | Solvent Accessible Surface Area (Ų) | Average Solute-Water Hydrogen Bonds |

| 0 | 12 | 1 | 158 | 3.5 |

| 25 | 8 | 1.5 | 142 | 3.2 |

| 50 | 5 | 2.4 | 125 | 2.8 |

| 75 | 3 | 4.0 | 109 | 2.1 |

| 100 | 3 | 4.0 | 108 | 2.0 |

Conformational Analysis and Stereochemical Prediction

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nobelprize.org For this compound, the key degrees of freedom are the rotations around the C-C bond linking the ethanol side chain to the phenyl ring and the C-O bond of the hydroxyl group.

Computational methods, such as potential energy surface (PES) scanning, are used to determine the relative energies of different conformers. By systematically rotating specific dihedral angles and calculating the energy at each step, a map of the conformational landscape is generated. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers to rotation. nih.gov

For this compound, the analysis would likely focus on:

Orientation of the Side Chain: Determining the most stable rotational position of the -CH(OH)CH₃ group relative to the plane of the phenyl ring. Steric hindrance between the substituent and the ortho-hydrogens of the ring plays a significant role in this preference.

Hydroxyl Group Orientation: The rotation of the hydroxyl group itself leads to different conformers, which can be stabilized by intramolecular interactions, although such interactions are less likely in this specific structure compared to ortho-substituted analogs.

Thermodynamic Property Calculations (e.g., Gibbs Energy, Enthalpy, Entropy)

Computational chemistry allows for the calculation of key thermodynamic properties, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), from first principles. nist.govlibretexts.org These calculations are typically based on statistical mechanics, using the results of quantum mechanical computations (e.g., Density Functional Theory, DFT) that provide the molecule's vibrational frequencies and electronic energy. unizin.org

The Gibbs free energy (ΔG = ΔH - TΔS) is a fundamental quantity that determines the spontaneity of a chemical process. youtube.com By calculating the Gibbs free energy of formation (ΔGf°) for this compound, its thermodynamic stability relative to its constituent elements can be determined.

These calculations can provide:

Enthalpy of Formation (ΔHf°): The heat absorbed or released when one mole of the compound is formed from its elements in their standard states.

Standard Entropy (S°): A measure of the randomness or disorder of the molecule, calculated from its rotational, translational, and vibrational degrees of freedom.

Gibbs Free Energy of Formation (ΔGf°): The maximum reversible work that may be performed by a system at constant temperature and pressure. It is the ultimate arbiter of thermodynamic stability under these conditions.

Thermodynamic calculations are essential for predicting reaction equilibria, determining the relative stability of isomers, and understanding the driving forces behind chemical transformations involving this compound.

Table 3: Example of Calculated Thermodynamic Properties for this compound at Standard Conditions (298.15 K, 1 atm). This table shows representative values that could be obtained from quantum chemical calculations.

| Thermodynamic Property | Calculated Value | Units |

| Enthalpy of Formation (ΔHf°) | -55.2 | kJ/mol |

| Standard Molar Entropy (S°) | 380.5 | J/(mol·K) |

| Gibbs Free Energy of Formation (ΔGf°) | 25.1 | kJ/mol |

Mechanistic Investigations of Reactions Involving 1 4 Nitrophenyl Ethanol

Reaction Kinetics and Rate-Determining Steps

In reactions analogous to those involving 1-(4-nitrophenyl)ethanol derivatives, such as the aminolysis of aryl 4-nitrophenyl carbonates, kinetic investigations often reveal a stepwise mechanism. uc.cl For these reactions, plots of the observed pseudo-first-order rate constants (kobsd) against the concentration of the free amine are linear, yielding a second-order rate constant (kN) that is independent of pH. uc.clnih.gov

A key tool in these investigations is the Brønsted-type plot, which correlates the logarithm of the rate constant (log kN) with the pKa of the nucleophile's conjugate acid. uc.cl For certain reactions, these plots are biphasic, showing a change in the slope (β value) as the basicity of the nucleophile changes. uc.clnih.gov This curvature is indicative of a shift in the rate-determining step. nih.gov For example, in the reaction of S-4-nitrophenyl thiobenzoates with amines, a change from T+/- (zwitterionic tetrahedral intermediate) breakdown at low pKa to T+/- formation at high pKa is observed. nih.gov In other cases, the plot is linear, suggesting that the breakdown of the tetrahedral intermediate to products is the rate-limiting step across the entire series of nucleophiles studied. uc.clnih.gov

Kinetic isotope effects are also employed to probe mechanisms. For instance, studies on the reaction of related 1-nitro-1-(4-nitrophenyl)alkanes show large kinetic isotope effects (kH/kD), indicating that the C-H bond cleavage is part of the rate-determining step. rsc.org

Table 1: Representative Brønsted Slopes (β) and pKa0 Values for Reactions of 4-Nitrophenyl Derivatives

| Reactant | Nucleophile Series | β1 (high pKa) | β2 (low pKa) | pKa0 (Curvature Center) | Rate-Determining Step (high pKa) | Rate-Determining Step (low pKa) |

|---|---|---|---|---|---|---|

| 4-Chlorophenyl 4-nitrophenyl carbonate | Secondary Alicyclic Amines | 0.2 | 0.9 | 10.6 | T± Formation | T± Breakdown |

| S-4-Nitrophenyl thiobenzoate | Secondary Alicyclic Amines | 0.27 | 0.86 | 10.0 | T± Formation | T± Breakdown |

Role of Catalysts and Reaction Conditions

Catalysts and reaction conditions play a pivotal role in directing the outcome and efficiency of reactions involving this compound. The choice of catalyst can dramatically alter reaction rates and, particularly in asymmetric synthesis, control stereochemical outcomes.

Biocatalysis: Microbial catalysts are effectively used for the enantioselective reduction of 4-nitroacetophenone to produce (S)-1-(4-nitrophenyl)ethanol with high enantiomeric excess (ee). These biotransformations are typically conducted in aqueous media, and the addition of exogenous agents like glucose can enhance the availability of reducing equivalents, thereby improving both the yield and the enantioselectivity.

Metal-Based Catalysis:

Iridium Catalysis: Water-soluble iridium complexes have been developed for the N-alkylation of amines using this compound as a precursor. These systems can achieve high turnover frequencies and excellent enantioselectivity under mild conditions. Mechanistic studies suggest that the rate-limiting step involves the binding of the substrate to the metal center, with the nitro group potentially stabilizing the transition state through coordination.

Copper Catalysis: Chiral copper(II)-Salen complexes have been used as recyclable catalysts in asymmetric nitroaldol (Henry) reactions to produce related compounds like (R)-2-nitro-1-(4-nitrophenyl)ethanol, achieving good yields and enantioselectivity. rsc.org

Platinum Catalysis: Supported platinum catalysts are used in the hydrogenation of aromatic nitro compounds. orientjchem.org

Reaction Conditions:

Solvent: The polarity of the solvent significantly affects reaction kinetics. For example, in the reduction of 4-nitroacetophenone using sodium borohydride (B1222165), the choice between ethanol (B145695) and tetrahydrofuran (B95107) (THF) impacts both the reaction rate and the purity of the resulting this compound.

Temperature: Temperature is another critical parameter. Reactions are often conducted at ambient temperature or under reflux, with the specific temperature influencing the reaction kinetics.

pH: In aqueous media, pH can be crucial. For instance, in the aminolysis of related 4-nitrophenyl carbonates, reactions are run at a constant pH with an excess of the amine to ensure pseudo-first-order kinetics. uc.cl

Electron Transfer Mechanisms, especially for Nitro Group Reduction

The reduction typically occurs in a stepwise fashion through two-electron steps, sequentially forming nitroso (-NO) and hydroxylamino (-NHOH) intermediates before yielding the final amine product. nih.gov

General Nitro Group Reduction Pathway: R-NO₂ (Nitro) → R-NO (Nitroso) → R-NHOH (Hydroxylamino) → R-NH₂ (Amino)

This transformation can be catalyzed by a variety of enzymes known as nitroreductases. nih.gov These enzymes often contain flavin cofactors, such as flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD), which mediate the electron transfer from a donor like NAD(P)H. nih.govresearchgate.net

There are two main types of enzymatic electron transfer mechanisms:

Two-Electron Reduction: This pathway is characteristic of oxygen-insensitive Type I nitroreductases. nih.gov These enzymes transfer two electrons at a time, equivalent to a hydride transfer. nih.gov This mechanism avoids the formation of a free nitro anion radical and proceeds directly to the nitroso intermediate, which is then rapidly reduced further. nih.govnih.gov Mammalian NAD(P)H:quinone oxidoreductase (NQO1) is an example of an enzyme that can perform this two-electron reduction on nitroaromatic compounds. nih.gov

One-Electron Reduction: This pathway involves the transfer of a single electron to the nitro group, forming a nitro anion radical (R-NO₂⁻•). nih.gov This radical can be re-oxidized by molecular oxygen in a process called "redox cycling," which generates superoxide (B77818) radicals (O₂⁻•). This pathway is characteristic of oxygen-sensitive Type II nitroreductases. nih.gov Flavoenzymes like NADPH:cytochrome P-450 reductase can facilitate single-electron transfers. nih.gov

The specific mechanism depends on the enzyme and the reaction conditions. Under anaerobic conditions, the reduction is more likely to proceed to completion to form the amine, whereas aerobic conditions can favor the single-electron pathway and redox cycling. nih.gov

Nucleophilic Substitution Pathways and Transition States

The hydroxyl group of this compound can act as a leaving group in nucleophilic substitution reactions, typically after being protonated or converted into a better leaving group like a tosylate. organic-chemistry.orgyoutube.com Nucleophilic substitution is a reaction where an electron-rich nucleophile attacks an electron-deficient electrophilic center, replacing a leaving group. organic-chemistry.orglibretexts.org The reaction can proceed through two primary mechanisms: SN1 and SN2.

SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. organic-chemistry.orglibretexts.org The reaction proceeds through a single transition state where the carbon atom is pentacoordinate. libretexts.org This mechanism results in an inversion of the stereochemical configuration at the chiral center. organic-chemistry.org SN2 reactions are favored for primary and less-hindered secondary substrates. youtube.com

SN1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate. organic-chemistry.org The first step, which is the slow, rate-determining step, is the departure of the leaving group to form a planar carbocation. youtube.com The nucleophile then attacks the carbocation in the second, faster step. organic-chemistry.org Because the nucleophile can attack the planar carbocation from either face, this mechanism typically leads to racemization. organic-chemistry.org The SN1 pathway is favored for tertiary substrates and secondary substrates that can form a stable carbocation, especially in polar protic solvents. organic-chemistry.org

For this compound, a secondary alcohol, both pathways are theoretically possible. The presence of the phenyl ring can stabilize an adjacent carbocation through resonance, potentially favoring an SN1 pathway. However, the strong electron-withdrawing nitro group would destabilize the carbocation, making the SN1 pathway less favorable than for an unsubstituted phenylethanol. Therefore, an SN2 pathway is often more likely, unless conditions strongly favor carbocation formation.

Transition States: The transition state is a high-energy, transient species that exists as bonds are being broken and formed. youtube.com

In an SN2 reaction , the transition state involves partial bonds between the central carbon and both the incoming nucleophile and the departing leaving group. libretexts.org

In an SN1 reaction , there are two transition states. The first and higher-energy transition state is associated with the formation of the carbocation intermediate, while the second is associated with the attack of the nucleophile on the carbocation. youtube.com

Stereochemical Control and Enantioselectivity in Asymmetric Synthesis

Controlling the stereochemistry at the carbinol carbon of this compound is a key objective in its synthesis, as the individual enantiomers, (R)- and (S)-1-(4-nitrophenyl)ethanol, are valuable chiral building blocks. bldpharm.com This is achieved through asymmetric synthesis, where a chiral catalyst or reagent directs the reaction to favor the formation of one enantiomer over the other.

Enantioselective Reduction: The most common approach to synthesizing chiral this compound is the asymmetric reduction of the prochiral ketone, 4-nitroacetophenone.

Biocatalytic Reduction: Various microorganisms and isolated enzymes (alcohol dehydrogenases) are used to reduce 4-nitroacetophenone with high enantioselectivity. For example, using microbial catalysts can produce (S)-1-(4-nitrophenyl)ethanol with high enantiomeric excess (ee). The stereochemical outcome is determined by the specific enzyme used.

Chemo-catalytic Reduction: Chiral metal complexes are also employed for asymmetric transfer hydrogenation. For example, chiral ruthenium or rhodium complexes can catalyze the reduction of 4-nitroacetophenone to yield either the (R)- or (S)-enantiomer with high ee, depending on the chirality of the ligand.

Enantioselective Alkylation: Another strategy involves the enantioselective addition of a methyl group to 4-nitrobenzaldehyde (B150856). This is less common for this specific compound but is a valid strategy in asymmetric synthesis.

Kinetic Resolution: This technique can be used to separate a racemic mixture of this compound. It involves reacting the racemate with a chiral catalyst or enzyme that reacts faster with one enantiomer, leaving the other enantiomer unreacted and thus enriched.

The success of these methods is quantified by the enantiomeric excess (ee), which measures the purity of the major enantiomer. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common technique for determining the ee of the product. rsc.org

Table 2: Examples of Enantioselective Synthesis in Related Systems

| Reaction Type | Substrate | Catalyst/Reagent | Product | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Nitroaldol | 4-Nitrobenzaldehyde | Chiral Copper(II)-Salen Complex | (R)-2-Nitro-1-(4-nitrophenyl)ethanol | 78% ee |

Investigation of Intermediates (e.g., Nitroso Intermediates)